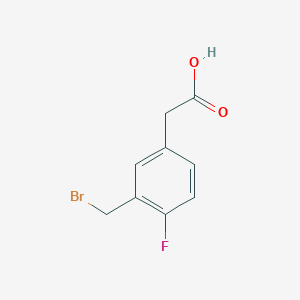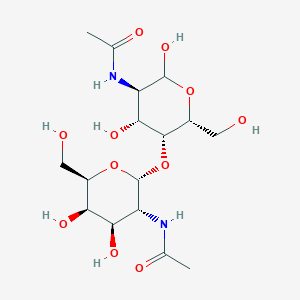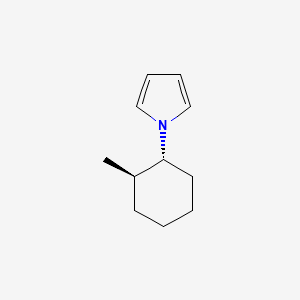
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole is a chiral organic compound featuring a pyrrole ring substituted with a 2-methylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole typically involves the following steps:
Starting Material: The synthesis begins with commercially available (1R,2R)-2-methylcyclohexanol.
Formation of Intermediate: The alcohol group is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with pyrrole in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring using reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Pd/C, hydrogen gas (H2), ethanol as solvent, room temperature.
Substitution: Br2 or I2, Lewis acid catalyst (e.g., AlCl3), DCM as solvent, room temperature.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Applications De Recherche Scientifique
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.
Pathways Involved: The interaction with molecular targets can lead to the modulation of signaling pathways, resulting in the desired biological effects, such as inhibition of inflammation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1R,2R)-2-Methylcyclohexyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-((1R,2R)-2-Methylcyclohexyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole is unique due to its specific combination of a chiral cyclohexyl group and a pyrrole ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
1-[(1R,2R)-2-methylcyclohexyl]pyrrole |
InChI |
InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h4-5,8-11H,2-3,6-7H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
GDIBAWKDQYPLIJ-GHMZBOCLSA-N |
SMILES isomérique |
C[C@@H]1CCCC[C@H]1N2C=CC=C2 |
SMILES canonique |
CC1CCCCC1N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


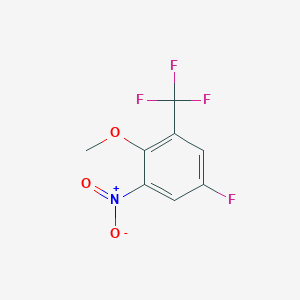
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)
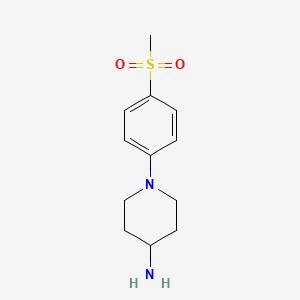
![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
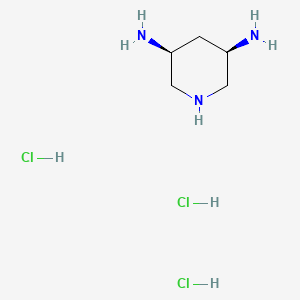
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)
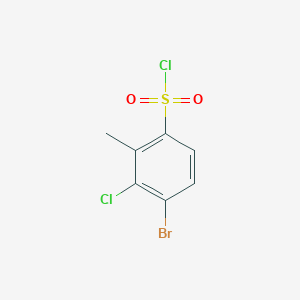
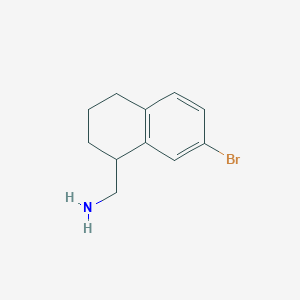
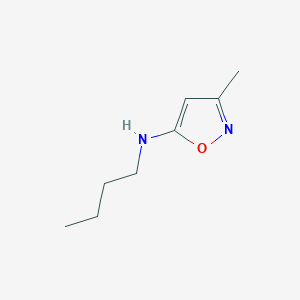

![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
